molecular formula C14H15NO3 B397912 N-isobutyl-2-oxo-2H-chromene-3-carboxamide CAS No. 1846-84-0

N-isobutyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B397912
CAS No.: 1846-84-0
M. Wt: 245.27 g/mol
InChI Key: BKVFDOZWDVAMFZ-UHFFFAOYSA-N
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Description

N-isobutyl-2-oxo-2H-chromene-3-carboxamide (CID 823440) is a synthetic coumarin derivative with a molecular formula of C14H15NO3 and a molecular weight of 245.28 g/mol. This compound belongs to the 2-oxo-2H-chromene-3-carboxamide family, a class of molecules known for their versatile research potential in medicinal chemistry and drug discovery. Coumarin-3-carboxamides, in general, have been demonstrated to exhibit selective cytotoxicity against mammalian cancer cell lines, making them valuable scaffolds in anticancer research. The compound can be synthesized via eco-friendly methods, such as Knoevenagel condensation, which affords excellent yield and high atom economy using aqueous sodium carbonate or bicarbonate solutions at room temperature. This synthetic approach aligns with modern principles of green chemistry. As a coumarin derivative, its core structure is a benzopyrone, which is the subject of extensive research due to its wide range of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. Researchers are exploring the structure-activity relationships (SAR) of such derivatives to develop new therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1846-84-0

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

N-(2-methylpropyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C14H15NO3/c1-9(2)8-15-13(16)11-7-10-5-3-4-6-12(10)18-14(11)17/h3-7,9H,8H2,1-2H3,(H,15,16)

InChI Key

BKVFDOZWDVAMFZ-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC2=CC=CC=C2OC1=O

Canonical SMILES

CC(C)CNC(=O)C1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.

The ¹H-NMR spectrum of N-isobutyl-2-oxo-2H-chromene-3-carboxamide is expected to show distinct signals corresponding to the protons of the coumarin (B35378) core, the isobutyl substituent, and the amide N-H proton. Based on the analysis of a related compound, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, the characteristic chemical shifts can be predicted mdpi.com.

The most deshielded proton is anticipated to be the one at the C4 position of the chromene ring, appearing as a sharp singlet. The aromatic protons of the coumarin's benzene (B151609) ring would typically appear in the downfield region. The protons of the isobutyl group would be found in the upfield region, with the methylene (B1212753) protons adjacent to the nitrogen appearing as a triplet and the methine proton as a multiplet. The amide proton (N-H) is expected to present as a triplet mdpi.com.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound based on Analogues.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
C4-H (Coumarin) ~8.9 Singlet
Aromatic-H (Coumarin) 7.3 - 8.0 Multiplet
Amide N-H ~8.7 Triplet
N-CH₂ (Isobutyl) ~3.3 Triplet
CH (Isobutyl) ~2.0 Multiplet

Data is inferred from spectral data of analogous compounds like N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide mdpi.com.

The ¹³C-NMR spectrum provides information on all carbon atoms within the molecule. For the analogue N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, the carbonyl carbons of the lactone and amide groups are observed at approximately 161.4 ppm and 160.9 ppm, respectively mdpi.com. Similar resonances are expected for the target compound. The carbons of the coumarin ring would produce a series of signals in the aromatic region (116-155 ppm). The aliphatic carbons of the isobutyl group would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound based on Analogues.

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Lactone) ~161
C=O (Amide) ~160
Aromatic/Vinylic Carbons (Coumarin) 116 - 155
N-CH₂ (Isobutyl) ~48
CH (Isobutyl) ~28

Data is inferred from spectral data of analogous compounds like N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide mdpi.com.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related compound, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, shows characteristic absorption bands that confirm its structure mdpi.com. A similar pattern would be expected for this compound.

Key vibrational frequencies would include a strong absorption for the N-H stretching of the amide group around 3347 cm⁻¹. Two distinct carbonyl (C=O) stretching bands would be prominent: one for the lactone carbonyl of the coumarin ring and another for the amide carbonyl, typically observed in the region of 1700-1650 cm⁻¹. For the analogue, the C=O stretch was noted at 1649 cm⁻¹ mdpi.com. Additional significant peaks include those for C-N stretching and C-O-C stretching of the ether linkage in the coumarin ring mdpi.com.

Table 3: Characteristic IR Frequencies for N-substituted 2-oxo-2H-chromene-3-carboxamides.

Functional Group Characteristic Frequency (cm⁻¹)
N-H Stretch (Amide) ~3350
C=O Stretch (Lactone & Amide) 1700 - 1640
N-H Bend / C-N Stretch ~1530
C-O-C Stretch (asymmetric) ~1240

Data is based on the reported values for N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide mdpi.com.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a crucial technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass. For the analogue N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, HRMS analysis using electrospray ionization (ESI) determined the mass of the protonated molecule [M+H]⁺ to be 324.1224, which corresponds closely to the calculated value of 324.1231 for the formula C₁₉H₁₈NO₄⁺ mdpi.com. A similar analysis for this compound (C₁₄H₁₅NO₃) would be expected to yield a protonated molecular ion [M+H]⁺ peak very close to its calculated exact mass.

X-ray Crystallographic Studies of Analogues for Conformational Analysis

While a crystal structure for this compound is not available, X-ray diffraction studies on analogous compounds provide valuable insight into the likely solid-state conformation.

For instance, the crystal structure of Menthyl 2-oxo-2H-chromene-3-carboxylate reveals that the coumarin ring system is essentially planar. The ester group at the 3-position is twisted with respect to this plane, with a dihedral angle of 43.8° nih.gov. In another analogue, allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, the carboxyl group is only slightly twisted from the plane of the 2-oxo-2H-chromene unit, with a dihedral angle of 6.7° nih.gov.

Furthermore, studies on compounds like 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide show that intramolecular hydrogen bonds, such as between the amide N-H and the lactone oxygen (N-H···O), contribute to the molecule's approximate planarity nih.gov. It is plausible that similar intramolecular interactions and packing forces would influence the conformation of this compound in the solid state, leading to a relatively planar arrangement of the core structure with the isobutyl group adopting a low-energy conformation.

Computational and Theoretical Investigations of N Isobutyl 2 Oxo 2h Chromene 3 Carboxamide and Analogues

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its target receptor at the molecular level. For coumarin-3-carboxamide derivatives, docking studies have been instrumental in elucidating their binding modes with various biological targets, including enzymes implicated in cancer and neurodegenerative diseases.

Research has shown that coumarin-3-carboxamide derivatives can bind to the active site of enzymes like casein kinase 2 (CK2), a target in cancer therapy nih.gov. Docking simulations revealed that the benzamide (B126) functionality is a crucial feature for this interaction nih.gov. Similarly, analogues have been docked into the active site of human monoamine oxidase B (hMAO-B), a key enzyme in the degradation of neurotransmitters nih.gov. These studies identified important interactions, such as hydrogen bonds with conserved residues (e.g., CYSA 172) and pi-pi stacking interactions with other residues like ILEA 199, which stabilize the ligand-enzyme complex nih.gov.

In the context of Alzheimer's disease, docking simulations have explored the interactions of these compounds with Butyrylcholinesterase (BuChE) and Acetylcholinesterase (AChE) nih.govnih.gov. For an N-isobutyl-carboxamide analogue, molecular docking showed interactions with several residues within the active site gorge of BuChE, explaining its inhibitory selectivity nih.gov. The binding affinities and specific interactions, such as hydrogen bonds and hydrophobic contacts, are calculated to quantify the strength of the ligand-receptor complex.

Table 1: Summary of Molecular Docking Studies on Coumarin-3-Carboxamide Analogues
Target EnzymeKey Interacting ResiduesObserved InteractionsSignificance
Butyrylcholinesterase (BuChE)Trp82, His438, Ser198Hydrophobic interactions, Pi-pi stacking, Hydrogen bondsInhibition of BuChE is a therapeutic strategy for Alzheimer's disease nih.gov.
Human Monoamine Oxidase B (hMAO-B)CYSA 172, ILEA 199Hydrogen bonds, Pi-pi stackingInhibition of hMAO-B is relevant for treating neurodegenerative disorders nih.gov.
Casein Kinase 2 (CK2)Val66, Ile174, Lys68Hydrogen bonds, Hydrophobic interactionsCK2 is a target for anticancer drug development nih.gov.
Aldo-Keto Reductase (AKR1B10)Tyr49, His111, Trp112Hydrogen bonds, Hydrophobic interactionsAKR1B10 is a therapeutic target in several types of cancer nih.gov.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Affinity

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-receptor complex over time. MD simulations are used to validate docking results and to provide a more accurate estimation of binding affinity by calculating the binding free energy.

For coumarin (B35378) derivatives, MD simulations have been employed to assess the stability of the docked complexes benthamdirect.com. For instance, a 50-nanosecond MD simulation was used to verify the binding mode and stability of coumarin compounds with Cyclin-dependent Kinase 9 (CDK9), confirming the accuracy of the initial docking results benthamdirect.com. The stability of the complex is typically evaluated by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD profile suggests that the ligand remains securely bound within the active site.

Furthermore, MD simulations have been applied to study the binding of coumarin derivatives to the hERG K+ channel, which is crucial for assessing potential cardiotoxicity nih.gov. These simulations help in understanding the molecular basis of such interactions and in predicting the conformational stability of the ligand within the channel's binding pocket nih.gov.

Table 2: Application of Molecular Dynamics Simulations for Coumarin Analogues
TargetSimulation DurationKey FindingsReference Software
Cyclin-dependent Kinase 9 (CDK9)50 nsConfirmed the stability of the ligand-protein complex and the accuracy of docking poses benthamdirect.com.AMBER
Butyrylcholinesterase (BuChE)Not SpecifiedVerified stable interaction with active site gorge residues nih.gov.Not Specified
hERG K+ ChannelNot SpecifiedHelped understand the molecular basis of cardiotoxicity by simulating binding interactions nih.gov.Not Specified
Acetylcholinesterase (AChE)Not SpecifiedPredicted binding free energy and conformational stability of inhibitors researchgate.net.Schrödinger Suite

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of new, unsynthesized compounds and for understanding the structural requirements for a specific biological response.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools that correlate the biological activity of a series of compounds with their 3D molecular properties (fields). These fields include steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties.

For coumarin derivatives, 3D-QSAR models have been successfully developed to understand their antifungal and anticancer activities benthamdirect.comnih.gov. In these studies, the coumarin scaffold is used as a template for aligning the molecules. The resulting contour maps provide a visual representation of where certain properties should be modified to enhance activity. For example, a CoMFA model for antifungal coumarins indicated that small, hydrophilic groups at the C-3 position could enhance activity nih.gov. A field-based 3D-QSAR study on coumarin derivatives targeting acetylcholinesterase demonstrated the spatial distribution of favorable and unfavorable steric, hydrophobic, electrostatic, and hydrogen bond donor/acceptor regions around the coumarin nucleus researchgate.net. The robustness and predictive power of these models are validated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

Table 3: Statistical Parameters of 3D-QSAR Models for Coumarin Derivatives
Model TypeTarget Activityq² (Cross-validated r²)r² (Non-cross-validated r²)Key Finding
CoMFACDK9 Inhibition0.5200.999Model showed high predictive ability for designing new CDK9 inhibitors benthamdirect.com.
CoMSIACDK9 Inhibition0.6060.998Contour maps provided clues for rational modification of the coumarin scaffold benthamdirect.com.
Field-Based 3D-QSARAChE InhibitionNot SpecifiedNot SpecifiedContour maps demonstrated favorable steric, hydrophobic, and electrostatic regions researchgate.net.
CoMFA/CoMSIAAntifungal ActivityNot SpecifiedNot SpecifiedIndicated that small, hydrophilic, and electron-withdrawing groups could enhance activity nih.gov.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases (virtual screening) to identify new compounds with the potential for similar biological activity.

For coumarin derivatives, pharmacophore models have been generated to identify novel inhibitors of various enzymes. For instance, a pharmacophore model for acetylcholinesterase inhibitors was developed, consisting of five essential features: a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and two aromatic rings (ADHRR_1) researchgate.net. This model was subsequently used to screen databases for new coumarin-based inhibitors researchgate.netmdpi.com. Virtual screening approaches have successfully led to the discovery of novel chromene-3-carboxamide derivatives as potent inhibitors of the tumor marker AKR1B10 nih.gov. This highlights the utility of pharmacophore modeling and virtual screening as effective strategies in the early stages of drug discovery.

Table 4: Example of a Pharmacophore Model for Coumarin-Based AChE Inhibitors
Pharmacophoric FeatureDescription
Acceptor (A)Hydrogen bond acceptor site
Donor (D)Hydrogen bond donor site
Hydrophobic (H)Hydrophobic/non-polar region
Ring Aromatic (R)Aromatic ring center

Density Functional Theory (DFT) Studies for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about molecular geometry, electronic properties (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), and spectroscopic properties (like IR and NMR spectra).

DFT studies have been applied to coumarin-3-carboxamide analogues and related coumarins to understand their reactivity and electronic characteristics nih.govmdpi.com. The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. DFT calculations have also been used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting how a molecule will interact with other molecules nih.gov. Furthermore, theoretical calculations of vibrational frequencies (IR spectra) and NMR chemical shifts can be compared with experimental data to confirm the molecular structure nih.gov.

Table 5: DFT-Calculated Electronic Properties of a Representative Coumarin
ParameterCalculated Value (eV)Significance
HOMO Energy-6.5 to -7.5Indicates electron-donating ability.
LUMO Energy-1.5 to -2.5Indicates electron-accepting ability.
HOMO-LUMO Gap~5.0Relates to chemical reactivity and stability.
Electrophilicity Index (ω)~1.90Classifies the molecule as a strong electrophile mdpi.com.
Nucleophilicity Index (N)~2.62Classifies the molecule as a moderate nucleophile mdpi.com.

Pharmacological and Biological Activity Profiles: Elucidating Mechanisms of Action

Antifungal Activities

While specific studies on the antifungal activity of N-isobutyl-2-oxo-2H-chromene-3-carboxamide against Candida species are not extensively documented in the reviewed literature, the broader class of chromone (B188151) derivatives has shown promise as antifungal agents.

Research into chromone derivatives has demonstrated their potential to inhibit the growth of various Candida species, which are common causes of fungal infections in humans. For instance, studies on chromone-3-carbonitriles have shown significant antifungal activity. nih.gov While not direct analogues of the N-isobutyl carboxamide, these findings highlight the potential of the chromone core in antifungal drug discovery. The antifungal efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

It is important to note that direct data for this compound is not available in the reviewed literature. However, related chromone derivatives have shown activity against various Candida species.

Table 1: Representative Antifungal Activity of Chromone Derivatives against Candida Species

Compound ClassCandida SpeciesMIC (µg/mL)Reference
Chromone-3-carbonitrilesC. albicans5 - 50 nih.gov
Chromone-3-carbonitrilesC. glabrata5 - 50 nih.gov
Chromone-3-carbonitrilesC. parapsilosis5 - 50 nih.gov
Chromone-3-carbonitrilesC. auris5 - 50 nih.gov

This table presents representative data for a class of related compounds, not specifically for this compound.

The mechanism of action of antifungal chromones can involve the induction of apoptosis, or programmed cell death, in fungal cells. This is a desirable trait for an antifungal agent as it can lead to the effective clearance of the infection. Studies on some chromone derivatives have indicated that they can downregulate genes involved in hyphal formation and biofilm development, which are crucial virulence factors for Candida species. nih.gov The disruption of these processes can lead to cell stress and trigger the apoptotic cascade. However, specific mechanistic studies detailing the induction of apoptosis by this compound in fungal cells are not available in the current literature.

Monoamine Oxidase (MAO) Inhibitory Potential

The inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B, is a key therapeutic strategy for neurodegenerative diseases like Parkinson's disease. The 2-oxo-2H-chromene-3-carboxamide scaffold has been identified as a promising framework for the development of selective MAO-B inhibitors. researchgate.netfrontiersin.org

A series of 3-carboxamido-7-substituted coumarins have been synthesized and evaluated for their ability to inhibit human MAO-A and MAO-B. acs.org These studies have shown that modifications at the carboxamide and the 7-position of the coumarin (B35378) ring can lead to potent and selective MAO-B inhibitors. acs.org The selectivity for MAO-B over MAO-A is a critical factor in avoiding certain side effects associated with non-selective MAO inhibitors. rsc.org While specific IC50 values for this compound are not provided in the reviewed literature, related compounds have demonstrated significant MAO-B inhibitory activity. For example, some N-aryl carboxamide derivatives have shown IC50 values in the micromolar range. acs.org

Table 2: Representative MAO-B Inhibitory Activity of 3-Carboxamido Coumarin Derivatives

Compound DerivativehMAO-B IC50 (µM)Selectivity vs. hMAO-AReference
N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide0.0014High mdpi.com
General 3-Carboxamido-7-substituted coumarinsMicromolar rangeSelective for hMAO-B acs.org

This table presents representative data for a class of related compounds, not specifically for this compound.

Molecular modeling studies have been employed to understand the interactions between 2-oxo-2H-chromene-3-carboxamide derivatives and the active site of MAO-B. acs.org These studies suggest that the coumarin ring system plays a crucial role in binding to the enzyme. The carboxamide linker allows for specific interactions with amino acid residues in the active site cavity. The nature of the substituent on the nitrogen atom, such as the isobutyl group, would influence the hydrophobic and steric interactions within the binding pocket, thereby affecting the inhibitory potency and selectivity. The planarity of the chromone ring and the conformation of the carboxamide side chain are also thought to be important for effective binding. nih.gov

Anticancer and Antiproliferative Efficacy (in vitro mechanistic studies)

The 2-oxo-2H-chromene-3-carboxamide scaffold has also been explored for its potential as an anticancer agent. Various derivatives have been synthesized and evaluated for their antiproliferative activity against different cancer cell lines.

While specific in vitro mechanistic studies for this compound are not detailed in the available literature, research on related compounds provides insights into the potential of this chemical class. For instance, a series of 2-imino-2H-chromene-3(N-aryl)carboxamides, which are structurally related, have been shown to exhibit cytotoxic activity against human cancer cell lines. nih.gov One such compound demonstrated potent activity against A-549 (lung cancer), MCF-7 (breast cancer), and Caco-2 (colon cancer) cell lines, with IC50 values in the low micromolar to nanomolar range. nih.gov The mechanism of action for these types of compounds can vary and may involve the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes involved in cancer cell proliferation. However, without specific studies on the N-isobutyl derivative, its precise mechanism remains unelucidated.

Table 3: Representative Antiproliferative Activity of Chromene-3-carboxamide Derivatives

Compound DerivativeCell LineIC50 (µM)Reference
2-imino-2H-chromene-3(N-aryl)carboxamide (VIa)A-549 (Lung)0.9 nih.gov
2-imino-2H-chromene-3(N-aryl)carboxamide (VIa)MCF-7 (Breast)8.5 nih.gov
2-imino-2H-chromene-3(N-aryl)carboxamide (VIa)Caco-2 (Colon)9.9 nih.gov

This table presents representative data for a class of related compounds, not specifically for this compound.

Cytotoxicity against Specific Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, DU-145, A549, HeLa)

The 2-oxo-2H-chromene-3-carboxamide scaffold is a recognized pharmacophore in the development of potential anticancer agents. While specific cytotoxic data for this compound against the specified cancer cell lines is not extensively detailed in the available literature, studies on closely related analogues demonstrate the potent anticancer potential of this class of compounds.

Research has shown that derivatives of 2-oxo-2H-chromene-3-carboxamide exhibit significant cytotoxic effects against a panel of human cancer cell lines. For instance, certain scopoletin (B1681571) derivatives have shown potent antiproliferative activities against human breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com One of the most potent compounds in that study demonstrated stronger antiproliferation against MCF-7 cells than the standard chemotherapeutic drug, doxorubicin. mdpi.com

In another study, a series of novel 2-imino-2H-chromene-3(N-aryl)carboxamides, which are bioisosteres of the 2-oxo-coumarins, were synthesized and evaluated for their cytotoxic activity. One compound in this series, VIa, displayed potent activity against the A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with IC₅₀ values of 0.9 µM and 8.5 µM, respectively.

Furthermore, the cytotoxic potential of 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (MCC1734) was investigated against multidrug-resistant (MDR) cancer cell lines. nih.gov This compound was effective against cells expressing various drug resistance mechanisms. nih.gov The consistent cytotoxic activity of these varied derivatives underscores the importance of the 2-oxo-2H-chromene-3-carboxamide core in designing new anticancer agents.

Table 1: Cytotoxicity of Selected 2-oxo-2H-chromene-3-carboxamide Derivatives against Various Cancer Cell Lines

Compound ID Cancer Cell Line IC₅₀ (µM)
Scopoletin Derivative (4) MCF-7 Stronger than Doxorubicin
Scopoletin Derivative (4) MDA-MB-231 Potent Activity
2-imino-chromene (VIa) A549 0.9
2-imino-chromene (VIa) MCF-7 8.5
2-imino-chromene (VIa) PC-3 35.0

Note: The data presented is for structurally related compounds to illustrate the potential of the chemical class, as specific data for this compound was not available in the reviewed literature.

Investigation of Anti-Austerity Mechanisms in Cancer Cells

The anti-austerity strategy is an emerging approach in cancer therapy that targets the ability of cancer cells to survive in the nutrient-deprived and hypoxic microenvironment of solid tumors. While the investigation of this compound for anti-austerity properties has not been specifically reported, a functionalized coumarin derivative has been designed and synthesized as a potential anti-austerity agent to overcome the tolerance of cancer cells to nutrient starvation. mdpi.comresearchgate.net This suggests that the coumarin scaffold could be a promising starting point for developing compounds with this mechanism of action.

Modulation of NF-kB Pathway Activity

The Nuclear Factor-kappa B (NF-kB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis, and its dysregulation is frequently implicated in cancer. The modulation of this pathway is a key target for anticancer drug development. Currently, there is no direct scientific evidence in the reviewed literature that details the specific modulatory effects of this compound on the NF-kB pathway.

Antimicrobial Activities

The coumarin nucleus is a well-established scaffold in the development of antimicrobial agents.

Broad-Spectrum Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of 2H-chromene have been shown to possess a broad spectrum of antibacterial activity. Studies on various chromene-sulfonamide hybrids have demonstrated their efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov The antibacterial potential is often influenced by the nature and position of substituents on the chromene ring. For example, halogenated 3-nitro-2H-chromenes have shown potent activity against multidrug-resistant strains of S. aureus and S. epidermidis, with MIC values ranging from 1–8 μg/mL for tri-halogenated derivatives. nih.gov While these findings highlight the potential of the chromene core, specific MIC values for this compound against a broad panel of bacterial strains are not currently available in the reviewed literature.

Table 2: Antibacterial Activity of Selected Halogenated 3-Nitro-2H-Chromene Derivatives

Compound ID Bacterial Strain MIC (μg/mL)
Mono-halogenated nitrochromenes S. aureus & S. epidermidis 8 - 32
Tri-halogenated nitrochromenes S. aureus & S. epidermidis 1 - 8
Compound 5s Multidrug-resistant S. aureus 4

Note: The data presented is for structurally related compounds to illustrate the potential of the chemical class, as specific data for this compound was not available in the reviewed literature.

Antitubercular Activity

Tuberculosis remains a major global health threat, and the search for new antitubercular agents is a priority. While some carboxamide-containing heterocyclic compounds, such as 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides, have been evaluated for their activity against Mycobacterium tuberculosis, there are no specific reports on the antitubercular activity of this compound in the currently reviewed scientific literature. nih.gov Similarly, other novel compounds like optically active 6-nitro-2,3-dihydroimidazo[2,1-b]oxazoles have shown potent antitubercular activity, indicating that diverse heterocyclic scaffolds are being explored for this therapeutic purpose. nih.gov

Enzyme Modulation Activities

The coumarin-3-carboxamide scaffold has been identified as a promising framework for the design of inhibitors for several key enzymes implicated in disease.

Research into coumaryl-carboxamide derivatives has revealed their potential as selective inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Specifically, certain derivatives have shown selective inhibitory action against the tumor-associated isoform hCA IX in the nanomolar range, while not affecting other isoforms like hCA I, II, and VII. nih.gov Another study on 3-sulfamoyl coumarins also explored their inhibitory potential against cancer-related carbonic anhydrase isoforms. nih.gov

Additionally, 3-carboxamido-7-substituted coumarins have been investigated as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in neurological conditions. mdpi.comresearchgate.net Some of these derivatives have demonstrated exceptional selectivity and potency for hMAO-B. mdpi.comresearchgate.net Coumarin-based compounds have also been studied as dual inhibitors of both carbonic anhydrases and monoamine oxidases. unich.itmdpi.com Although these studies point to the potential of the broader chemical class, specific enzyme inhibition data, such as Kᵢ or IC₅₀ values, for this compound are not available in the reviewed literature.

Table 3: Enzyme Inhibitory Activity of a Selected Coumaryl-Carboxamide Derivative

Compound ID Target Enzyme Inhibition Constant (Kᵢ)

Note: The data is for a structurally related compound to illustrate the potential of the chemical class, as specific data for this compound was not available in the reviewed literature.

Aromatase Inhibitory Capacity and Mechanistic Insights

Aromatase, a cytochrome P450 enzyme, is a critical target in the management of estrogen receptor-positive breast cancer. Its inhibition reduces estrogen biosynthesis. While the direct aromatase inhibitory activity of this compound has not been specifically reported, studies on structurally related amide coumarin derivatives have shown promise. For instance, N-benzhydryl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide demonstrated aromatase inhibitory activity with an IC50 value of 4.5 µM, which is comparable to the first-generation aromatase inhibitor, aminoglutethimide (B1683760) (IC50 of 3.2 µM). jst.go.jpnih.gov The mechanism is believed to involve the interaction of the coumarin scaffold with the active site of the aromatase enzyme. jst.go.jpnih.gov The nature of the substituent on the amide group significantly influences the inhibitory activity, suggesting that the size and orientation of this group are crucial for effective binding within the enzyme's active site. jst.go.jp

α-Amylase Inhibition in Glycemic Regulation Contexts

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. Research into 2-oxo-2H-chromene-3-carboxamide derivatives has revealed potential for α-amylase inhibition. For example, a 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative was identified as a potent α-amylase inhibitor with an IC50 value of 1.08 ± 0.02 μM. nih.gov Another study on coumarin hydrazone derivatives also demonstrated α-amylase inhibitory activity, with some compounds showing IC50 values as low as 48.80 μg/mL. researchgate.net The inhibitory mechanism likely involves the binding of the chromene core to the active site of the α-amylase enzyme, thereby blocking substrate access.

Anticholinesterase Activity

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important for the treatment of neurodegenerative diseases like Alzheimer's. While specific data for this compound is not available, related 2-benzoylhydrazine-1-carboxamides have been shown to dually inhibit both AChE and BChE with IC50 values ranging from 44–100 µM for AChE and starting from 22 µM for BChE. nih.gov The mechanism of these inhibitors is suggested to be non-covalent binding near the catalytic triad (B1167595) of the enzymes. nih.gov Carbamate inhibitors of cholinesterases, which share some structural similarities, are known to act as pseudo-irreversible inhibitors. nih.gov

Protease Inhibition Profiles (e.g., α-Chymotrypsin, Human Leukocyte Elastase)

Human leukocyte elastase (HLE) and α-chymotrypsin are serine proteases involved in inflammation and tissue remodeling. Compounds with an isobutyl group have been noted for their effectiveness as inactivators of HLE. nih.gov For instance, derivatives of 3-alkyl-N-hydroxysuccinimide with an isobutyl or isopropyl group at the C-3 position are effective inactivators of HLE and also efficiently inactivate chymotrypsin. nih.gov The mechanism is proposed to be mechanism-based inhibition. nih.gov

Anti-Inflammatory Effects (in vitro mechanistic studies)

The anti-inflammatory potential of chromene derivatives has been investigated through their ability to modulate inflammatory mediators. In vitro studies on certain 2-oxo-2H-chromenyl derivatives have demonstrated effective inhibition of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov For example, some compounds showed significant TNF-α inhibition with IC50 values in the low micromolar range, with the most potent reaching 0.047 ± 0.001 µM. nih.gov This suggests a mechanism of action that involves the downregulation of critical inflammatory signaling pathways.

Anti-Adipogenic Effects (in vitro mechanistic studies)

Adipogenesis, the formation of adipocytes, is a key process in obesity. Chromene derivatives have been explored for their potential to inhibit this process. Studies on synthetic chromenes in 3T3-L1 preadipocytes have shown that certain derivatives can significantly reduce intracellular lipid accumulation. nih.gov The proposed mechanism involves the suppression of key adipogenic transcription factors such as peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.gov

Structure Activity Relationship Sar Studies

Influence of N-isobutyl and Other N-substituent Variations on Biological Potency

The nature of the substituent attached to the amide nitrogen (the N-substituent) plays a pivotal role in determining the biological activity of 2-oxo-2H-chromene-3-carboxamide derivatives. The N-isobutyl group is one of many possibilities that have been explored, with different alkyl and aryl groups conferring varied potencies across different biological targets.

For instance, in the context of anticancer activity, replacing the N-isobutyl group with N-benzyl or N-phenyl moieties has been shown to be a fruitful strategy. Studies have demonstrated that N-phenyl coumarin-3-carboxamides can exhibit significant potency against cancer cell lines. nih.govresearchgate.net Similarly, N-benzyl substituted coumarin-3-carboxamides have been found to arrest the growth of breast cancer cells by inhibiting key signaling pathways. mdpi.com This suggests that aromatic substituents can engage in favorable interactions, such as pi-stacking, with biological targets like the ErbB-2 kinase. mdpi.com

In the realm of antimicrobial activity, the N-substituent is also a key determinant of efficacy. A study of various coumarin-3-carboxamide derivatives revealed that the compound N-(benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide (compound 3f in the study) was the most effective against a panel of bacteria and fungi. lew.ro However, other derivatives with substituents like N-(pyridin-2-yl) or N-(4-methylpyrimidin-2-yl) also showed moderate antibacterial activity. lew.ro This highlights that heterocyclic N-substituents can be particularly effective.

The length and branching of N-alkyl chains also modulate activity. In a study on a related series of N-alkyl-hydrazine-carboxamides as cholinesterase inhibitors, a clear relationship between the alkyl chain length and inhibitory potency was observed. nih.gov Potency against acetylcholinesterase (AChE) generally increased with chain length, with N-tridecyl and N-pentadecyl derivatives being the most potent. nih.gov This indicates that longer, lipophilic chains can better occupy hydrophobic pockets in the enzyme's active site. Conversely, for butyrylcholinesterase (BuChE) inhibition, optimal activity was found with medium-length chains (C5 to C7). nih.gov While not coumarins, these findings provide a valuable model for how N-alkyl variations, including the isobutyl group, can be optimized for specific enzyme targets.

Table 1: Influence of N-Substituent Variation on Biological Activity
Compound SeriesN-SubstituentBiological ActivityKey FindingReference
Coumarin-3-carboxamidesN-BenzylAnticancer (Breast Cancer)Inhibits ErbB-2 and ERK1, arresting cell growth. mdpi.com
Coumarin-3-carboxamidesN-PhenylAnticancer (H. pylori)Shows high activity against Helicobacter pylori. nih.gov
Coumarin-3-carboxamidesN-(benzothiazol-2-yl)AntimicrobialMost effective antibacterial and antifungal compound in the series. lew.ro
N-Alkyl-hydrazine-carboxamidesN-Tridecyl (C13) / N-Pentadecyl (C15)AChE InhibitionLong alkyl chains identified as the most potent and selective AChE inhibitors. nih.gov
N-Alkyl-hydrazine-carboxamidesN-Pentyl (C5) to N-Heptyl (C7)BuChE InhibitionMedium-length alkyl chains are optimal for BuChE inhibition. nih.gov

Role of Substituents on the Chromene Core (e.g., C-7 Position for Antifungal Activity)

Modifications to the bicyclic chromene core of the molecule provide another avenue for tuning biological potency. The position, number, and nature of substituents on this ring system can have a profound effect on activity.

For antifungal applications, the C-7 position of the coumarin (B35378) ring has been identified as a critical site for substitution. A study on coumarin-1,2,4-triazole hybrids found that compounds with the triazole ring attached at the C-7 position of the coumarin core, particularly when combined with a methyl group at C-4, exhibited stronger antifungal activity against phytopathogenic fungi like F. oxysporum compared to analogs where the substituent was at a different position. tandfonline.com This suggests that the C-7 position is favorably located to interact with the fungal target enzyme or to enhance the molecule's ability to penetrate fungal cell walls.

In the context of anticancer activity, various substitutions on the coumarin ring have been explored. For example, the introduction of a 3-chloro and a 4-methyl substituent into the coumarin moiety of coumarin-artemisinin hybrids was found to enhance anticancer activity. nih.gov In contrast, placing an ethoxycarbonyl group at the C-3 position reduced activity, demonstrating the specific structural requirements for this therapeutic area. nih.gov

Furthermore, substitutions on the coumarin ring have been shown to modulate the activity of these compounds as inhibitors of coagulation factor XIIa (FXIIa). researchgate.netnih.gov This indicates the versatility of the coumarin scaffold, where modifications can be tailored to target a wide range of enzymes by altering the interaction profile of the core structure.

Table 2: Effect of Substituents on the Chromene Core on Biological Activity
Chromene Core PositionSubstituentBiological ActivityObserved EffectReference
C-71,2,4-Triazole ringAntifungalPositioning the substituent at C-7 is favorable for antifungal activity. tandfonline.com
C-4Methyl groupAntifungalA methyl group at C-4, combined with C-7 substitution, enhances potency. tandfonline.com
C-3Chloro groupAnticancerA chloro substituent at C-3 exhibited greater anticancer activity. nih.gov
C-3Ethoxycarbonyl groupAnticancerAn ethoxycarbonyl group at C-3 reduced anticancer activity. nih.gov

Impact of Substituent Electronic Properties and Steric Hindrance

The electronic nature (electron-donating or electron-withdrawing) and the size (steric bulk) of substituents are fundamental properties that govern a molecule's reactivity and its ability to bind to a biological target.

Electron-withdrawing groups have been shown to be particularly beneficial for certain biological activities. In a study on the antifungal properties of coumarin derivatives against Aspergillus strains, the introduction of electron-withdrawing groups, such as nitro (NO₂) or acetate, onto the coumarin skeleton positively contributed to the fungicidal activity. mdpi.com This effect is likely due to the alteration of the molecule's electrostatic potential, making it more prone to interact with electron-rich residues in the target enzyme's active site. mdpi.com Similarly, in the pursuit of anticancer agents, N-phenyl coumarin-3-carboxamides bearing electron-withdrawing fluorine atoms (e.g., 4-fluoro or 2,5-difluoro) on the phenyl ring showed potent activity against cancer cell lines. nih.govresearchgate.net In contrast, derivatives with electron-donating groups like methyl or methoxy (B1213986) at the same position displayed weaker activity, suggesting that reducing electron density on the N-phenyl ring is favorable for cytotoxicity. nih.govresearchgate.net

Steric hindrance is another critical factor. The size of the substituent can either facilitate a better fit within a binding pocket or hinder the molecule from reaching its target. For instance, in the synthesis of coumarin-3-carboxamides, reaction yields were observed to decrease when the N-substituent was sterically bulky (e.g., an isopropyl group attached to a methine carbon), indicating that increased steric hindrance can be a limiting factor. While this relates to synthesis, it often translates to biological interactions, where a bulky group may prevent optimal binding. In studies of chromene-sulfonamide hybrids, 3D-QSAR modeling indicated that bulky groups in certain regions of the molecule could enhance biological activity, while in other areas they were detrimental. nih.gov

Table 3: Influence of Electronic and Steric Properties on Biological Activity
Substituent PropertySubstituent ExampleLocationBiological ActivityEffect on PotencyReference
Electron-WithdrawingNitro (NO₂) groupCoumarin SkeletonAntifungalIncreases activity mdpi.com
Electron-WithdrawingFluorine (F)N-phenyl ring (para-position)AnticancerIncreases activity nih.govresearchgate.net
Electron-DonatingMethyl (CH₃) / Methoxy (OCH₃)N-phenyl ring (para-position)AnticancerDecreases activity nih.govresearchgate.net
Steric HindranceIsopropyl groupN-substituentGeneral Reactivity/BindingIncreased hindrance can reduce reactivity and potentially hinder binding.

Conformation-Activity Relationships of the Amide Group

The three-dimensional arrangement of the atoms in a molecule, or its conformation, is critical for its interaction with a biological target. For N-isobutyl-2-oxo-2H-chromene-3-carboxamide and its analogs, the conformation of the amide group linking the coumarin core to the N-substituent is of particular importance. This linker region orients the N-substituent in space, and its flexibility or rigidity can significantly impact binding affinity.

While direct experimental data from X-ray crystallography or NMR on the active conformation is often part of more in-depth drug development, molecular docking studies provide significant insights. These computational simulations predict the preferred binding pose of a molecule within the active site of a target protein. In studies of coumarin-3-carboxamides as anticancer agents targeting casein kinase 2 (CK2), molecular docking revealed that the benzamide (B126) functionality is a crucial feature for activity. nih.gov The simulations showed how the amide group positions the N-phenyl ring to form key interactions within the enzyme's active site, suggesting that the specific orientation adopted by the amide bond is essential for potent inhibition.

Similarly, in the development of 3-carboxamide coumarins as inhibitors of coagulation factor XIIa (FXIIa), docking experiments were undertaken using a hybrid model of the enzyme to better understand the SAR. nih.gov Such studies help to visualize how the amide linker orients the rest of the molecule to fit within the enzyme's binding pockets, including the highly conserved S1 pocket of serine proteases. nih.govnih.gov The ability of the amide group to act as both a hydrogen bond donor (the N-H) and acceptor (the C=O) allows it to form strong, directional interactions that anchor the inhibitor to the target protein, and its conformational flexibility allows it to adopt the optimal geometry for these interactions. lew.ronih.gov

Advanced Research Directions and Emerging Applications Excluding Clinical Human Applications

Development of N-isobutyl-2-oxo-2H-chromene-3-carboxamide as a Pharmaceutical Lead Compound

The development of this compound and its analogs as lead compounds is a significant area of research. A lead compound is a chemical starting point for the creation of new drugs. The inherent "privileged structure" of the chromene nucleus makes it an excellent template for developing compounds with high potency and safety. mdpi.com The core structure's amenability to chemical modification allows for the generation of extensive compound libraries, enhancing structural diversity and physicochemical properties. mdpi.commdpi.com

Structure-activity relationship (SAR) studies have shown that specific substitutions on the chromene ring can significantly enhance the molecule's therapeutic potential. researchgate.net For instance, the introduction of different functional groups on the aryl and chromene rings of related iminocoumarin analogs affects the lipophilicity and electronic properties, which in turn influences cytotoxic activity against cancer cell lines. nih.gov The development of derivatives is often guided by their potential to interact with various cellular targets, leading to a broad range of biological activities including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties. researchgate.netmdpi.com For example, N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4-yl)methyl)benzo[d] nih.govresearchgate.netdioxole-5-carboxamide was recently identified as a selective butyrylcholinesterase (BuChE) inhibitor, highlighting the potential for developing targeted therapies from this structural class. nih.gov

Design and Synthesis of Hybrid Molecules Incorporating the Chromene-3-carboxamide Scaffold

Molecular hybridization is a prominent strategy in drug discovery that combines the pharmacophoric features of two or more bioactive compounds to create a new hybrid molecule with potentially enhanced activity or a novel mechanism of action. researchgate.net The chromene-3-carboxamide scaffold is an ideal candidate for this approach. researchgate.netnih.gov

Researchers have successfully synthesized various hybrid molecules by linking the chromene core with other biologically active moieties, such as:

Triazoles and Sulfonamides: In one study, a series of mono- and bis-1,2,3-triazole hybrids tethering chromene and benzene (B151609) sulfonamide were synthesized using copper-assisted "click chemistry". nih.govnih.gov These hybrids were designed to target specific enzymes like carbonic anhydrase-IX, which is associated with prostate cancer. nih.govnih.gov

Thiazoles: Hybrid molecules incorporating thiazole (B1198619) and coumarin (B35378) moieties have been synthesized and evaluated for their anti-proliferative effects. researchgate.net

Quinoline: Coumarin-quinoline hybrids have also been developed, demonstrating the versatility of the scaffold in creating complex molecules with potential apoptogenic (apoptosis-inducing) roles. researchgate.net

Indoles: A one-pot, three-component reaction has been used to create indolyl-4H-chromene-3-carboxamides, which have shown promise as antioxidant and antibacterial agents. rsc.org

These hybridization strategies aim to create molecules with improved affinity for biological targets, enhanced efficacy, and potentially novel therapeutic profiles. researchgate.netnih.gov

Exploration of Novel Biological Targets and Signaling Pathways

Research into this compound and its derivatives has unveiled a range of biological targets and signaling pathways. These compounds have been shown to interact with various enzymes and cellular systems, indicating broad therapeutic potential.

Enzyme Inhibition: A primary area of investigation is enzyme inhibition. Derivatives of the chromene-3-carboxamide scaffold have shown potent inhibitory activity against several key enzymes:

Carbonic Anhydrases (CAs): Certain chromene-based sulfonamide hybrids are effective inhibitors of human carbonic anhydrase isoforms, particularly the tumor-associated hCA IX and hCA XII. mdpi.com Molecular docking studies suggest these inhibitors bind within the enzyme's active site. mdpi.com

Cholinesterases: As mentioned, N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4-yl)methyl)benzo[d] nih.govresearchgate.netdioxole-5-carboxamide and its analogs have been identified as selective inhibitors of butyrylcholinesterase (BuChE), a target in the progression of Alzheimer's disease. nih.gov

Tyrosine Kinases: Functionalized 2-imino-2H-chromenes, which are structurally related to the title compound, have been identified as potential tyrosine kinase inhibitors. researchgate.net

DNA Gyrase and Topoisomerase IV: Some hybrid derivatives have demonstrated the ability to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, suggesting a mechanism for their antibacterial action. researchgate.net

Anticancer Activity and Associated Pathways: Numerous studies have highlighted the anticancer potential of this class of compounds. For example, certain 4-fluoro and 2,5-difluoro benzamide (B126) derivatives of coumarin-3-carboxamide were found to be highly potent against HepG2 and HeLa cancer cell lines. mdpi.com The proposed mechanism for some of these compounds involves the inhibition of the CK2 enzyme. mdpi.com Furthermore, the most active compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, key mechanisms for anticancer agents. nih.govnih.gov

Table 1: Inhibitory Activity of Selected Chromene-3-Carboxamide Derivatives

Derivative ClassTargetReported Activity (IC₅₀/Kᵢ)Reference
Chromene-1,2,3-triazole benzene sulfonamide hybrid (10a)PC-3 (Prostate Cancer Cell Line)IC₅₀ = 2.08 μM nih.gov
Chromene-1,2,3-triazole benzene sulfonamide hybrid (10a)hCA-IX (Carbonic Anhydrase IX)IC₅₀ = 0.113 μM nih.gov
4-Fluoro benzamide derivative (14b)HeLa (Cervical Cancer Cell Line)IC₅₀ = 0.39 μM mdpi.com
4-Fluoro benzamide derivative (14b)HepG2 (Liver Cancer Cell Line)IC₅₀ = 4.85 μM mdpi.com
2,5-Difluoro benzamide derivative (14e)HeLa (Cervical Cancer Cell Line)IC₅₀ = 0.75 μM mdpi.com
2,5-Difluoro benzamide derivative (14e)HepG2 (Liver Cancer Cell Line)IC₅₀ = 2.62 μM mdpi.com
4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide (5a)hCA IX (Carbonic Anhydrase IX)Kᵢ = 16.6 nM mdpi.com
2-imino-2H-chromene-3(N-aryl)carboxamide (VIa)A-549 (Lung Cancer Cell Line)IC₅₀ = 0.9 μM nih.gov

Complexation Studies with Metal Ions for Modulation of Bioactivity

The incorporation of metal ions into coumarin-based ligands to form coordination complexes is a strategy known to enhance or modulate biological activity. nih.govresearchgate.net The resulting metal complexes often exhibit different, and sometimes superior, therapeutic properties compared to the parent ligand. nih.govtsijournals.com

Studies have shown that coumarin derivatives can form stable complexes with a variety of d-block metal ions, including copper(II), zinc(II), chromium(III), manganese(II), iron(II/III), cobalt(II), and nickel(II). nih.govresearchgate.nettsijournals.com The chelation of the metal ion can significantly alter the molecule's properties. For instance, the complexation of coumarin-3-carboxylic acid with silver(I) was found to enhance its antimicrobial activity. nih.gov Similarly, copper(II) and zinc(II) complexes of a coumarin derivative showed moderate antibacterial activity and higher radical scavenging activity than the free ligand. nih.gov

The resulting complexes are often characterized by spectroscopic methods, and their biological activities are evaluated. For example, metal complexes of 2-imino-2H-chromene-3-carboximide showed significant activity against Gram-positive bacteria and, in some cases, exhibited considerable anticancer activity against breast cancer cell lines (MCF7). researchgate.net The formation of new bonds between the organic ligand and the metal ion, such as M-O bonds, is confirmed through techniques like IR spectroscopy. tsijournals.com This field of study opens a pathway to developing novel metallodrugs based on the chromene-3-carboxamide scaffold.

Potential in Agricultural Chemistry (e.g., Plant Growth Regulation, Pest Deterrence)

The applications of coumarin derivatives, the parent class of this compound, extend into agricultural chemistry. mdpi.comresearchgate.net These natural and synthetic compounds are known to act as plant growth regulators and pest deterrents. mdpi.comresearchgate.net

Coumarins are secondary plant metabolites that play a role in controlling biochemical transformations and defending against infections. researchgate.net This inherent biological function has prompted research into their use as external agents to influence plant development. Studies on coumarin-3-acetic acid derivatives, which are structurally related to the title compound, have demonstrated their bioactivity on the seed germination and seedling growth of crops like wheat and sorghum. researchgate.net Depending on the concentration, these compounds can either inhibit or stimulate shoot and root growth. researchgate.net For instance, while higher concentrations (10 ppm or 100 ppm) tended to inhibit growth, some compounds at 1 ppm stimulated shoot growth. researchgate.net This suggests a potential application in modulating plant growth for agricultural benefit. The structural versatility of coumarins allows for modifications to enhance their desired effects, making them a promising area for the development of new agrochemicals. mdpi.com

Process Intensification and Scale-Up for Industrial Synthesis

For any compound to be viable for widespread application, efficient and scalable synthesis methods are crucial. Research into the synthesis of this compound and its analogs has focused on developing greener, more efficient, and industrially applicable processes.

Classic methods for synthesizing the chromene core often involve the Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds, prompted by various catalysts. researchgate.netrsc.org Modern approaches have sought to improve upon these methods by using:

Eco-Friendly Conditions: A simple and environmentally friendly approach involves using aqueous sodium carbonate or hydrogen carbonate solution at room temperature, which results in excellent yields and high atom economy. rsc.org The use of water as a solvent is a key aspect of green chemistry. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been employed to synthesize the precursor 4-oxo-4H-chromene-2-carboxylic acids with very high yields (93-97%), significantly reducing reaction times compared to conventional heating. mdpi.com

Novel Catalysts: A range of catalysts have been explored to improve reaction efficiency, including heterogeneous solid acid catalysts like {Mo132} and hybrid nanocatalysts, which can be recyclable and promote reactions under mild or solvent-free conditions. researchgate.netresearchgate.net

One-Pot, Multi-Component Reactions: These protocols, which allow for the synthesis of complex molecules like indolyl-4H-chromene-3-carboxamides in a single step from multiple starting materials, are highly efficient. rsc.org They offer advantages such as short reaction times, simple operational procedures, and high yields, making them attractive for large-scale production. rsc.org

These advancements in synthetic methodology are critical for the process intensification and economic feasibility of producing this compound and its derivatives on an industrial scale.

Conclusion and Future Perspectives in Chromene 3 Carboxamide Research

Synthesis of Current Knowledge and Research Gaps for N-isobutyl-2-oxo-2H-chromene-3-carboxamide

The synthesis of 2-oxo-2H-chromene-3-carboxamides is well-established in the scientific literature. Generally, these compounds are prepared through the reaction of a 2-oxo-2H-chromene-3-carboxylic acid or its ester derivative with a corresponding amine. semanticscholar.orgmdpi.com For instance, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide was synthesized by refluxing ethyl 2-oxo-2H-chromene-3-carboxylate with 2-(4-methoxyphenyl)ethan-1-amine in ethanol (B145695). mdpi.com Another common method involves converting the chromone-3-carboxylic acid to its acid chloride using thionyl chloride, which then reacts with an amine to form the desired carboxamide. semanticscholar.orgresearchgate.net Therefore, the synthesis of this compound would likely follow a similar, straightforward pathway by reacting a suitable 2-oxo-2H-chromene-3-carbonyl precursor with isobutylamine (B53898).

Despite the synthetic accessibility, a significant research gap exists concerning this compound. A thorough review of existing literature reveals a lack of specific studies dedicated to its synthesis, characterization, and biological evaluation. While numerous analogues with different N-substituents have been investigated for various therapeutic properties, the isobutyl derivative remains largely unexplored. This represents a major gap in the current understanding of the structure-activity relationships (SAR) within the N-substituted 2-oxo-2H-chromene-3-carboxamide family.

Identification of Unaddressed Research Questions and Methodological Challenges

The absence of dedicated research on this compound gives rise to several fundamental, unaddressed questions:

What are the specific biological targets of this compound?

Does it exhibit any significant pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, or neuroprotective effects, similar to other analogues? researchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.net

How does the N-isobutyl group influence the compound's potency, selectivity, and pharmacokinetic profile compared to other alkyl, aryl, or heterocyclic substituents?

What are its physicochemical properties, such as solubility, stability, and lipophilicity?

Methodological challenges in this area are primarily associated with the need for comprehensive biological screening. A broad panel of assays would be required to elucidate the potential therapeutic value of this specific compound. Furthermore, developing environmentally friendly and efficient synthesis methods remains a continuous challenge in medicinal chemistry. researchgate.net

Outlook on Preclinical Research Trajectories and Rational Drug Design

Given the diverse biological activities reported for the chromene-3-carboxamide scaffold, the preclinical research trajectory for this compound could be multifaceted. Based on the activities of its analogues, promising areas of investigation include:

Anticancer Activity: Numerous chromene derivatives have shown potent activity against various cancer cell lines. nih.govnih.govmdpi.com Research could focus on evaluating its cytotoxicity and its potential to inhibit key cancer-related enzymes like carbonic anhydrase or aldo-keto reductases. nih.govnih.gov

Enzyme Inhibition: Chromene-3-carboxamides have been identified as inhibitors of enzymes such as monoamine oxidases (MAOs), which are targets for neurodegenerative diseases, and acetylcholinesterase, relevant to Alzheimer's disease. nih.govresearchgate.net

Anti-inflammatory Properties: Some analogues have demonstrated anti-inflammatory effects, suggesting a potential role in treating inflammatory conditions. semanticscholar.orgresearchgate.net

Rational drug design will be crucial in exploring the potential of this molecule. Techniques like virtual screening and molecular docking, which have been successfully applied to other chromene-3-carboxamide derivatives, could predict potential biological targets and guide the optimization of the lead structure. nih.govebi.ac.uk By modeling the interaction of this compound with the active sites of various enzymes, researchers can prioritize experimental studies and accelerate the discovery process.

Strategic Directions for the Development of Next-Generation Bioactive Chromene-3-carboxamide Analogues

The development of next-generation bioactive chromene-3-carboxamides will likely follow several strategic directions. A primary strategy is the application of molecular hybridization , which involves combining the chromene-3-carboxamide core with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced activities. For example, the incorporation of 1,2,3-triazole and sulfonamide moieties has led to potent carbonic anhydrase inhibitors. nih.gov

A second key strategy involves extensive Structure-Activity Relationship (SAR) studies . researchgate.net This would entail the synthesis of a library of analogues based on the this compound scaffold. Modifications could include:

Varying the substitution pattern on the chromene ring (e.g., adding hydroxyl, methoxy (B1213986), or halogen groups).

Altering the N-isobutyl group to explore the impact of chain length, branching, and cyclization on biological activity.

These studies will provide a deeper understanding of the structural requirements for activity and selectivity, paving the way for the rational design of more potent and targeted therapeutic agents. The ultimate goal is to leverage the versatile chromene-3-carboxamide scaffold to develop novel drug candidates that address unmet medical needs. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-isobutyl-2-oxo-2H-chromene-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

  • Step 1 : Condensation of 2-hydroxybenzaldehyde with diethyl malonate under acidic conditions to form the coumarin core.
  • Step 2 : Introduction of the carboxamide group via a nucleophilic acyl substitution reaction using isobutylamine.
  • Step 3 : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Key parameters: Reaction temperature (80–100°C), anhydrous solvents (e.g., DCM or THF), and stoichiometric control of reagents (e.g., 1.2 equivalents of isobutylamine).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Confirm substituent positions (e.g., coumarin C=O at δ ~160 ppm, isobutyl protons at δ 0.9–1.2 ppm) .
  • HRMS : Validate molecular weight (e.g., theoretical vs. observed m/z).
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).
  • Melting Point : Compare with literature values to detect impurities.

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Anti-inflammatory : COX-2 inhibition assay using ELISA kits .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Antimicrobial : Broth microdilution method against Gram-positive/negative bacteria.
  • Dosage : Start at 10–100 µM, with positive controls (e.g., doxorubicin for cytotoxicity).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., DMSO/ether). Use SHELXL for refinement, focusing on intermolecular H-bonds (e.g., N–H···O interactions) .
  • Graph Set Analysis : Classify H-bond patterns (e.g., R2²(8) motifs) to predict packing efficiency .
  • Contradictions : Address discrepancies between computational (DFT) and experimental bond lengths by refining thermal parameters and checking for twinning .

Q. What strategies differentiate the structure-activity relationship (SAR) of N-isobutyl vs. N-allyl coumarin carboxamides?

  • Methodological Answer :

  • Substituent Effects : Compare logP (hydrophobicity) and steric bulk via molecular docking (e.g., AutoDock Vina). Isobutyl groups may enhance membrane permeability vs. allyl’s π-π stacking .
  • Biological Testing : Parallel assays under identical conditions to isolate substituent contributions.
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., Hammett σ values) with activity .

Q. How can researchers resolve contradictions in reaction yields reported across synthetic protocols?

  • Methodological Answer :

  • Controlled Replication : Standardize variables (solvent purity, catalyst batch, temperature gradients).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed intermediates).
  • Optimization : Apply Design of Experiments (DoE) to test factors like pH (6–8) or microwave-assisted synthesis for higher yields .

Q. What role do solvent effects play in NMR chemical shift variations for this compound?

  • Methodological Answer :

  • Solvent Screening : Acquire NMR in CDCl3, DMSO-d6, and acetone-d6. Note shifts in aromatic protons due to polarity.
  • ROESY Experiments : Detect NOE correlations to confirm conformational changes in DMSO .
  • Quantitative Analysis : Use the McConnell equation to model solvent-induced deshielding.

Methodological Best Practices

Q. How should researchers handle discrepancies between theoretical and experimental spectral data?

  • Troubleshooting Steps :

  • Verify solvent residual peaks (e.g., DCM at δ 5.32 ppm in 1H NMR).
  • Recalculate DFT models with implicit solvation (e.g., SMD model for DMSO).
  • Check for tautomerism (e.g., keto-enol equilibria) via variable-temperature NMR .

Q. What safety protocols are critical when working with this compound?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and fume hood for powder handling.
  • Storage : Inert atmosphere (N2), desiccated at –20°C to prevent hydrolysis.
  • Waste Disposal : Neutralize with 10% acetic acid before incineration .

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